

Lycopsamine N-oxide-d3 chemical structure and properties

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Compound of Interest

Compound Name: Lycopsamine N-oxide-d3

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An In-depth Technical Guide to Lycopsamine Noxide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine N-oxide-d3 is the deuterium-labeled form of Lycopsamine N-oxide, a naturally occurring pyrrolizidine alkaloid (PA). PAs are a class of secondary metabolites found in numerous plant species, and they are known for their potential hepatotoxicity. Due to this biological activity, the detection and quantification of PAs in food products, herbal remedies, and other consumer goods are of significant interest. Lycopsamine N-oxide-d3 serves as a crucial internal standard for the accurate quantification of Lycopsamine N-oxide in various matrices using mass spectrometry-based methods. The incorporation of deuterium atoms provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

Chemical Structure and Properties

The chemical structure of **Lycopsamine N-oxide-d3** is characterized by a retronecine base esterified with viridifloric acid, with the tertiary amine of the retronecine base oxidized to an N-oxide. The three deuterium atoms are located on the terminal methyl group of the ethyl moiety within the viridifloric acid portion of the molecule.



Table 1: Chemical and Physical Properties of Lycopsamine N-oxide-d3

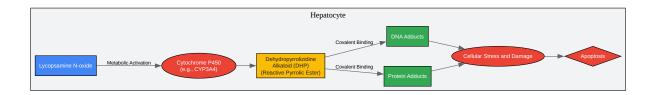
Property	Value	Source
Molecular Formula	C15H22D3NO6	[1][2]
Molecular Weight	318.38 g/mol	[1][2]
CAS Number (unlabeled)	95462-15-0	[2][3]
Appearance	Solid	N/A
Storage Temperature	-20°C	
Purity (typical)	≥90.0% (HPLC)	
SMILES	CC(C)INVALID-LINKC([2H]) ([2H]) [2H]">C@@(O)C(OCC1=CC[N +]2([O-])[C@@]1([H]) INVALID-LINKO)=O	[4]

Biological Activity and Mechanism of Action

Lycopsamine N-oxide, the non-deuterated analogue, is recognized as a hepatotoxic pyrrolizidine alkaloid.[3] The toxicity of unsaturated PAs is primarily due to their metabolic activation in the liver.

The general mechanism for PA-induced hepatotoxicity involves a multi-step process initiated by cytochrome P450 enzymes.





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Pyrrolizidine Alkaloid Metabolic Activation and Hepatotoxicity Pathway.

Experimental Protocols General Synthesis of Deuterated Pyrrolizidine Alkaloid N-oxides

A specific, detailed synthesis protocol for **Lycopsamine N-oxide-d3** is not readily available in the public domain. However, a general approach for the synthesis of deuterated N-oxides can be described. This typically involves the N-oxidation of the corresponding deuterated tertiary amine precursor.

1. Preparation of Deuterated Lycopsamine: The synthesis would start with or involve the introduction of the deuterium label onto the lycopsamine molecule.

2. N-Oxidation:

- Dissolve the deuterated lycopsamine precursor in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform.
- Cool the solution to 0°C in an ice bath.
- Add a controlled amount (typically 1.0-1.2 equivalents) of an oxidizing agent, such as metachloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the low temperature.

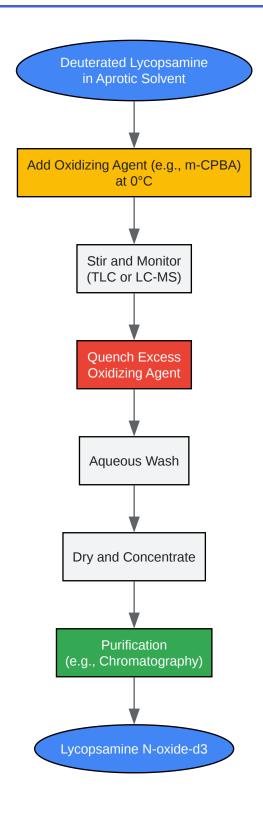






- Stir the reaction at a controlled temperature (e.g., 0°C to room temperature) and monitor its progress using an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench any excess oxidizing agent. For m-CPBA, this can be achieved by adding a solution of sodium thiosulfate or sodium sulfite.
- Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts.
- Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or crystallization, to obtain the pure deuterated N-oxide.[5]





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General Experimental Workflow for Deuterated N-oxide Synthesis.



General Protocol for Quantification of Pyrrolizidine Alkaloids using a Deuterated Internal Standard

The following is a general method for the analysis of PAs in plant material or food matrices using **Lycopsamine N-oxide-d3** as an internal standard. This protocol would require optimization for specific sample types and instrumentation.[6]

- 1. Sample Preparation and Extraction:
- Weigh a homogenized sample (e.g., 2 grams of plant material) into a centrifuge tube.
- Add the deuterated internal standard (Lycopsamine N-oxide-d3) at a known concentration.
- Add an extraction solution (e.g., 20 mL of 0.05 M sulfuric acid in 50% methanol).
- Sonicate for approximately 15 minutes at room temperature.
- Centrifuge the sample (e.g., at 3800 x g for 10 minutes).
- · Collect the supernatant.
- Repeat the extraction on the pellet and combine the supernatants.
- 2. Solid-Phase Extraction (SPE) Cleanup:
- Condition a strong cation exchange (SCX) or reversed-phase C18 SPE cartridge (e.g., with methanol followed by water).
- Load the combined extract onto the cartridge.
- Wash the cartridge to remove interfering compounds (e.g., with water).
- Elute the analytes with a suitable solvent (e.g., methanol, or methanol with a small percentage of ammonia).
- 3. LC-MS/MS Analysis:



- Evaporate the eluate to dryness and reconstitute in a solvent compatible with the initial mobile phase conditions.
- Inject an aliquot into an LC-MS/MS system.
- Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution, typically using a mobile phase of water and methanol or acetonitrile with additives like formic acid and ammonium formate to improve peak shape and ionization.
- Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the unlabeled analyte (Lycopsamine N-oxide) and the deuterated internal standard (Lycopsamine N-oxide-d3).

Table 2: Example of MRM Transitions for Quantification

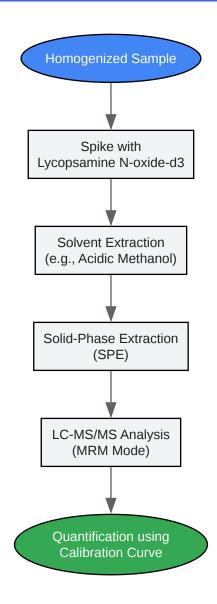
Compound	Precursor Ion (m/z)	Product Ion (m/z)
Lycopsamine N-oxide	[Value]	[Value]
Lycopsamine N-oxide-d3	[Value + 3]	[Value]

Note: Specific m/z values would need to be determined experimentally.

4. Quantification:

- Construct a calibration curve using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.
- Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.





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Analytical Workflow for PA Quantification.

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